molecular formula C10H14N2O3S B13498787 4-(Piperazin-1-yl)benzene-1-sulfonic acid

4-(Piperazin-1-yl)benzene-1-sulfonic acid

Cat. No.: B13498787
M. Wt: 242.30 g/mol
InChI Key: CHFVSYNUJBYNEH-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzene-1-sulfonic acid is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.3 g/mol. This compound is known for its extensive use in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)benzene-1-sulfonic acid typically involves the reaction of piperazine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-(Piperazin-1-yl)benzene-1-sulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)benzene-1-sulfonic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

    HEPES (4-(2-Hydroxyethyl)piperazin-1-yl)ethanesulfonic acid: A buffering agent used in biological and biochemical research.

    PIPES (1,4-Piperazinediethanesulfonic acid): Another buffering agent with similar applications in research.

Uniqueness

4-(Piperazin-1-yl)benzene-1-sulfonic acid is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various scientific fields.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

4-piperazin-1-ylbenzenesulfonic acid

InChI

InChI=1S/C10H14N2O3S/c13-16(14,15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2,(H,13,14,15)

InChI Key

CHFVSYNUJBYNEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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